N-(2-isopropoxyphenyl)-2-phenylacetamide
Description
N-(2-isopropoxyphenyl)-2-phenylacetamide is a synthetic 2-phenylacetamide derivative characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenyl-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
IGFCAORSFVXCSC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of 2-Phenylacetamide Derivatives
Key Structural and Pharmacological Insights
Heterocyclic Modifications : Thiadiazole and benzothiazole rings (e.g., and ) introduce planar aromatic systems, facilitating π-π interactions with biological targets, which correlate with cytotoxic or antiproliferative effects .
Polar Substituents: The diethylaminoethyl group in N-[2-(diethylamino)ethyl]-2-phenylacetamide may enhance solubility and blood-brain barrier penetration, suggesting applications in central nervous system disorders .
Lipophilicity vs.
Preparation Methods
Direct Amidation via Acyl Chloride Route
- Starting Materials: 2-isopropoxyphenylacetic acid derivatives and phenylamine derivatives.
- Reaction Conditions: The phenylacetic acid derivative is first converted to its acyl chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.
- Amidation: The acyl chloride reacts with aniline or substituted aniline in the presence of a base like triethylamine or pyridine at room temperature or mild heating.
- Purification: The crude product is purified through recrystallization from ethanol or ethyl acetate.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Acyl chloride formation | Thionyl chloride, reflux, 2-3 hours | ~85% | Complete conversion confirmed by IR |
| Amidation | Room temperature, 4-6 hours | 70-80% | Monitored via TLC |
- The process is straightforward, with high yields reported (~76-85%) and simple purification steps.
- The method's efficiency is enhanced by controlling temperature and stoichiometry of reagents.
Catalytic Hydrogenation and Reduction
- Starting Material: Nitro-substituted phenylacetamide intermediates.
- Reaction Conditions: Catalytic hydrogenation using Pd/C or Raney Ni under hydrogen atmosphere at ambient or elevated temperatures.
- Outcome: Reduction of nitro groups to amino groups, followed by acylation with phenylacetyl chlorides or anhydrides.
- This route allows for selective reduction, with yields exceeding 80% after purification.
- The process is versatile for various substituted phenylacetamides.
Oxidative Halogenation for Functionalization
- Reagents: Hypervalent iodine reagents such as PhI(OAc)₂ combined with Lewis acids like FeCl₃ or ZnCl₂.
- Reaction Conditions: Oxidative halogenation to introduce halogen atoms at specific positions, facilitating further functionalization.
- This method enables the synthesis of dihalogenated derivatives, expanding the compound's chemical diversity.
- The process involves carbon–carbon bond cleavage and is conducted under mild conditions, with yields around 70-80%.
Alternative Synthesis via Amide Bond Formation
- Starting Materials: 2-isopropoxyphenylacetic acid derivatives and phenylamine.
- Coupling Agents: Use of carbodiimides (e.g., EDCI) or T3P in suitable solvents like dichloromethane or DMF.
- Reaction Conditions: Stirring at room temperature for 12–24 hours, followed by purification through recrystallization or chromatography.
- This approach offers high efficiency with yields typically over 75%.
- It is compatible with various functional groups and provides good control over reaction conditions.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | References |
|---|---|---|---|---|---|
| Acyl chloride route | Phenylacetyl chloride, triethylamine | Reflux, room temp | 70-85% | Simple, high yield | Patent CN109824537A, PubChem data |
| Reduction of nitro intermediates | Catalytic H₂, Pd/C | Ambient or mild heating | 80-90% | Selective, versatile | Literature reports |
| Oxidative halogenation | PhI(OAc)₂, FeCl₃/ZnCl₂ | Mild, room temp | 70-80% | Functionalization, diversity | Beilstein Journal, Patent CN103664681A |
| Amide coupling | EDCI, T3P, DCM/DMF | Room temp, 12-24h | 75-85% | Mild conditions, broad scope | RSC publication |
Critical Reaction Parameters and Notes:
- Temperature Control: Mild conditions (room temperature to 50°C) favor high yields and minimize side reactions.
- Stoichiometry: Precise molar ratios of reagents, especially in acylation and coupling steps, are crucial.
- Purification: Recrystallization from ethanol, ethyl acetate, or mixed solvents ensures high purity.
- Safety: Use of appropriate PPE, proper waste disposal, and inert atmospheres during sensitive steps are essential.
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